Ethyl 4-[2-(4-bromophenoxy)propanoyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate is a complex organic compound with a molecular formula of C16H21BrN2O4. This compound is known for its unique structure, which includes a bromophenoxy group, a propanoyl group, and a piperazinecarboxylate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-bromophenoxy)propanoyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with epichlorohydrin to form 4-bromophenoxypropanol. This intermediate is further reacted with ethyl piperazinecarboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-bromophenoxy)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to various biological effects. The piperazinecarboxylate group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)ethanol
- Ethyl 2-(4-bromophenyl)acetate
- 4-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoylphenyl 2-chlorobenzoate .
Uniqueness
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate is unique due to its combination of a bromophenoxy group and a piperazinecarboxylate group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
ethyl 4-[2-(4-bromophenoxy)propanoyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4/c1-3-22-16(21)19-10-8-18(9-11-19)15(20)12(2)23-14-6-4-13(17)5-7-14/h4-7,12H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBHYAQINHBNSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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